Natrium-Butylsulfat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

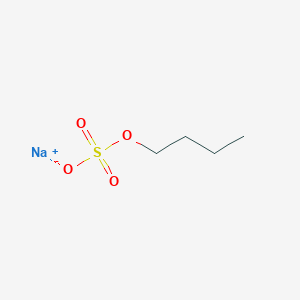

Sulfuric acid, monobutyl ester, sodium salt, also known as Sulfuric acid, monobutyl ester, sodium salt, is a useful research compound. Its molecular formula is C4H10NaO4S and its molecular weight is 177.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfuric acid, monobutyl ester, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfuric acid, monobutyl ester, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle im Xenobiotika-Stoffwechsel

Organosulfate spielen eine Vielzahl wichtiger Rollen in der Biologie, vom Xenobiotika-Stoffwechsel bis zur nachgeschalteten Signaltransduktion von Steroidsulfaten in Krankheitszuständen .

Erleichterung molekularer Wechselwirkungen

Sulfatgruppen an Glykosaminoglykanen (GAGs) wie Heparin, Heparansulfat und Chondroitinsulfat erleichtern molekulare Wechselwirkungen und die Bindung von Proteinliganden an der Zelloberfläche . Dies ist ein interessantes Gebiet in der Arzneimittelforschung .

Arzneimittelforschung

Die Einführung von polaren, hydrophilen Organosulfatgruppen an arzneimittelähnlichen Molekülen ist zeitgemäß, um die Forschung zu sulfatierten GAGs als potenziellen neuen Therapien zu fördern . Der Einbau und die Isolierung von Sulfatgruppen in Zielmoleküle bleibt jedoch ein herausfordernder Aspekt ihrer Synthese .

Synthese von Organosulfaten

Eine Vielzahl von Methoden zur Herstellung von Organosulfaten sind in Chart 1 dargestellt . Die Herstellung von Organosulfatestern umfasst einen mikrowellenunterstützten Ansatz zur Sulfatierung von Alkoholen unter Verwendung von Me 3 NSO 3 und PySO 3 .

Wirkmechanismus

Target of Action

Sodium butyl sulfate, also known as sodium;butyl sulfate or sulfuric acid, monobutyl ester, sodium salt, is a type of sulfate compoundSulfate compounds are generally known to interact with various biological molecules and processes .

Mode of Action

They can act as surfactants, enhancing the solubility of other compounds in water . This property can influence the interaction of sodium butyl sulfate with its targets, leading to changes in their function or activity .

Biochemical Pathways

Sulfate compounds can influence various biochemical processes, including the metabolism of drugs and other xenobiotics .

Pharmacokinetics

Sulfate compounds are generally known to be highly water-soluble, which can influence their bioavailability .

Result of Action

The surfactant properties of sulfate compounds can influence the solubility and bioavailability of other compounds, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of sodium butyl sulfate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of sulfate compounds . Additionally, the presence of other compounds can influence the interaction of sodium butyl sulfate with its targets .

Biochemische Analyse

Biochemical Properties

Sodium butyl sulfate interacts with various biomolecules in its biochemical reactions. As a wetting agent, it interacts with the proteins and enzymes present in cotton during mercerization . The nature of these interactions is primarily physical, altering the structure of the cotton fibers to increase their strength .

Cellular Effects

The effects of sodium butyl sulfate on cellular processes are not well-studied. Similar compounds, such as sodium butyrate, have been shown to have significant effects on cells. Sodium butyrate has been found to attenuate oxidative stress and inflammation in cells, potentially through inhibiting autophagy and affecting cellular metabolism .

Molecular Mechanism

It is known that the compound can interact with biomolecules through its sulfate group . This interaction could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Metabolic Pathways

Organosulfates, a class of compounds to which sodium butyl sulfate belongs, are known to be metabolized through various pathways involving enzymes and cofactors .

Biologische Aktivität

Sulfuric acid, monobutyl ester, sodium salt, commonly known as sodium butyl sulfate (SBS), is an anionic surfactant with significant biological activity. This compound is characterized by its amphiphilic properties, which enable it to interact with both polar and nonpolar substances. Its applications span various fields, including industrial processes, pharmaceuticals, and biochemical research.

- Molecular Formula : C₄H₉NaO₄S

- Molecular Weight : Approximately 176.16 g/mol

- Structure : The compound consists of a sulfate group linked to a butyl group via an ester bond, contributing to its surfactant characteristics.

The biological activity of sodium butyl sulfate is primarily attributed to its surfactant properties. The polar sulfate group interacts with water molecules while the hydrophobic butyl chain interacts with nonpolar substances, facilitating the following processes:

- Reduction of Surface Tension : This property enhances wetting and emulsification, which is crucial in various biochemical applications.

- Interaction with Biological Membranes : SBS can influence cellular membranes and biological molecules, potentially affecting drug metabolism and bioavailability .

Applications in Biological Research

Sodium butyl sulfate has been utilized in several research contexts due to its unique properties:

- Enzyme Activity Detection : It acts as a coupling agent in histochemical staining procedures. For instance, it is used to visualize enzyme activity by forming colored azo dyes through reactions with aromatic amines released from specific substrates.

- Pharmacokinetics : Research indicates that SBS can modulate the solubility of drugs, impacting their absorption and distribution within biological systems. This characteristic is particularly relevant in drug formulation and delivery systems.

Case Study 1: Enzyme Activity Visualization

In histochemical assays, sodium butyl sulfate is employed to detect non-specific esterase activity. The enzyme hydrolyzes substrates like naphthol AS-acetate, releasing naphthol AS that couples with SBS to form a visible azo dye at the site of enzyme action. This method has proven effective for studying enzyme distribution in tissue sections.

Case Study 2: Drug Delivery Systems

A study demonstrated that sodium butyl sulfate enhances the solubility of poorly soluble drugs, improving their bioavailability. By altering the physicochemical properties of drug formulations, SBS has been shown to facilitate better absorption in gastrointestinal models.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between sodium butyl sulfate and other common surfactants:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Butyl Sulfate | C₄H₉NaO₄S | Shorter carbon chain; effective in drug delivery |

| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | Longer hydrocarbon chain; widely used in detergents |

| Sodium Lauryl Sulfate | C₁₂H₂₅NaO₄S | Common in personal care products; similar surfactant properties |

Eigenschaften

CAS-Nummer |

1000-67-5 |

|---|---|

Molekularformel |

C4H10NaO4S |

Molekulargewicht |

177.18 g/mol |

IUPAC-Name |

sodium;butyl sulfate |

InChI |

InChI=1S/C4H10O4S.Na/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7); |

InChI-Schlüssel |

INONUHNSEHDKJS-UHFFFAOYSA-N |

SMILES |

CCCCOS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCOS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

1000-67-5 |

Synonyme |

Sulfuric Acid Monobutyl Ester Sodium Salt; Butyl Sodium Sulphate; Sodium Butyl Sulfate; Sodium n-Butyl Sulfate |

Herkunft des Produkts |

United States |

Q1: Apart from dispersing carbon nanotubes, what other applications utilize Sodium Butyl Sulfate?

A: Sodium Butyl Sulfate finds utility in membrane technology, specifically in the fabrication of reverse osmosis membranes. [] It acts as a hydrophilic agent when incorporated into a polysulfone/polyaniline nanocomposite membrane. This addition enhances the membrane's water permeability without significantly impacting its salt rejection rate. [] The presence of Sodium Butyl Sulfate helps modify the membrane's surface properties, leading to improved performance in desalination applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.